molecular formula C24H29N3O4 B3016698 5-(2-(2,6-dimethylmorpholino)ethoxy)-2-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenol CAS No. 1010868-40-2

5-(2-(2,6-dimethylmorpholino)ethoxy)-2-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenol

Cat. No.: B3016698
CAS No.: 1010868-40-2
M. Wt: 423.513
InChI Key: PECWLVBNTYMCNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-(2,6-dimethylmorpholino)ethoxy)-2-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenol is a complex organic compound that features a morpholine ring, a pyrazole ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(2,6-dimethylmorpholino)ethoxy)-2-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenol typically involves multiple steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring. This can be achieved by reacting a hydrazine derivative with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: The next step involves the introduction of the 4-methoxyphenyl group to the pyrazole ring. This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a suitable catalyst like palladium.

    Formation of the Morpholine Ring: The morpholine ring is synthesized separately, often starting from diethanolamine and undergoing cyclization with formaldehyde and a suitable acid catalyst.

    Linking the Morpholine and Pyrazole Units: The morpholine unit is then linked to the pyrazole ring via an ethoxy bridge. This step typically involves an etherification reaction using an appropriate alkylating agent.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group in the compound can undergo oxidation to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. The presence of the pyrazole and phenol groups suggests it might exhibit anti-inflammatory, analgesic, or anticancer activities.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-(2,6-dimethylmorpholino)ethoxy)-2-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenol would depend on its specific biological target. Generally, compounds with similar structures can act by:

    Inhibiting Enzymes: The compound might inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

    Modulating Receptors: It could interact with cell surface or intracellular receptors, altering signal transduction pathways.

    Interacting with DNA/RNA: The compound might bind to nucleic acids, affecting gene expression or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methoxyphenyl)-1H-pyrazole: Shares the pyrazole and methoxyphenyl groups but lacks the morpholine and phenol groups.

    2-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenol: Similar structure but without the morpholine ring.

    2,6-dimethylmorpholine: Contains the morpholine ring but lacks the pyrazole and phenol groups.

Uniqueness

The uniqueness of 5-(2-(2,6-dimethylmorpholino)ethoxy)-2-(4-(4-methoxyphenyl)-1H-pyrazol-3-yl)phenol lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4/c1-16-14-27(15-17(2)31-16)10-11-30-20-8-9-21(23(28)12-20)24-22(13-25-26-24)18-4-6-19(29-3)7-5-18/h4-9,12-13,16-17,28H,10-11,14-15H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECWLVBNTYMCNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCOC2=CC(=C(C=C2)C3=C(C=NN3)C4=CC=C(C=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.